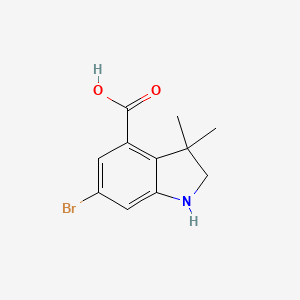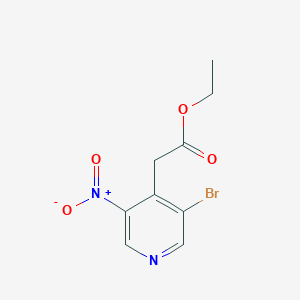![molecular formula C8H4ClNO3 B1405071 4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid CAS No. 1256809-80-9](/img/structure/B1405071.png)
4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid
Overview
Description
4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid is a chemical compound with the CAS Number: 1256809-80-9 . It has a molecular weight of 197.58 and its IUPAC name is this compound . It is a solid substance and is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4ClNO3/c9-7-4-1-2-13-6(4)5(3-10-7)8(11)12/h1-3H, (H,11,12) . This indicates the molecular structure of the compound. The compound contains a total of 18 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds . It also contains 1 five-membered ring and 1 six-membered ring .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Coordination Reactions
4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid has been synthesized and used in coordination reactions. For instance, benzofuro[3,2-c]pyridine synthesis involves converting an acid to its azide form, followed by cyclization and aromatization processes. This compound is then utilized for the preparation of complexes with metals such as copper and cobalt, demonstrating its potential in coordination chemistry and material science applications (Mojumdar, Šimon, & Krutošíková, 2009).
Antimicrobial Activities and DNA Interactions
Research on derivatives of pyridine-2-carboxylic acid, closely related to this compound, shows significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. These compounds have also been studied for their interactions with DNA, highlighting their potential in the development of new antibacterial agents and in the study of molecular interactions in biological systems (Tamer et al., 2018).
Synthesis of Derivatives and Chemical Transformations
The synthesis of various derivatives of furo[3,2-c]pyridines has been explored, indicating the versatility of this compound in organic synthesis. These derivatives have been used in further chemical transformations, which could be relevant in the synthesis of novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Krutošíková & Sleziak, 1996).
Magnetic Catalysis and Environmental Applications
Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been developed as magnetic catalysts. These catalysts have been employed in the synthesis of various organic derivatives under solvent-free conditions, offering an environmentally friendly approach to chemical synthesis. This application suggests the potential of this compound derivatives in green chemistry and catalysis (Asghari & Mohammadnia, 2016).
Safety and Hazards
The compound is classified with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Properties
IUPAC Name |
4-chlorofuro[3,2-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-7-4-1-2-13-6(4)5(3-10-7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEFPPLUQPVCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=NC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1404989.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B1404992.png)
![6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1404993.png)
![2-Thiaspiro[3.3]heptan-6-amine](/img/structure/B1404994.png)
![Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate](/img/structure/B1404999.png)


![ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1405004.png)
![Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B1405005.png)




![2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid](/img/structure/B1405011.png)
